molecular formula C8H16O2S2 B1670606 Dihydrolipoic acid CAS No. 462-20-4

Dihydrolipoic acid

Cat. No.: B1670606
CAS No.: 462-20-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-UHFFFAOYSA-N
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Description

Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid. This carboxylic acid features a pair of thiol groups, making it a dithiol. It is optically active, but only the R-enantiomer is biochemically significant. The lipoic acid/dihydrolipoic acid pair participate in a variety of biochemical transformations .

Mechanism of Action

Target of Action

Dihydrolipoic acid (DHLA) primarily targets several proteins and enzymes in the body. These include the Glycine cleavage system H protein, mitochondrial , the Dihydrolipoyllysine-residue acetyltransferase component of pyruvate dehydrogenase complex, mitochondrial , and the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 3, mitochondrial . These targets play crucial roles in various biochemical reactions and metabolic pathways.

Biochemical Pathways

DHLA affects several biochemical pathways. It is known to regenerate endogenous antioxidants such as vitamins C and E . It also neutralizes free radicals by forming the corresponding lipoic acid . Furthermore, it has the property of reducing the oxidized forms of other antioxidant agents such as vitamin C and E, and glutathione .

Pharmacokinetics

It is known that dhla is synthesized enzymatically in plant and animal mitochondria from octanoic acid and cysteine .

Result of Action

The molecular and cellular effects of DHLA’s action are diverse. It acts as a biological antioxidant, neutralizing free radicals and reducing oxidative stress . It also regenerates endogenous antioxidants and reduces the oxidized forms of other antioxidant agents .

Action Environment

The action, efficacy, and stability of DHLA can be influenced by various environmental factors. For instance, the presence of other antioxidants in the body can enhance the antioxidant activity of DHLA . Additionally, the dietary intake of DHLA can affect its bioavailability .

Biochemical Analysis

Biochemical Properties

Dihydrolipoic acid plays a significant role in various biochemical reactions. It is the reduced and primarily active antioxidant form of α-lipoic acid, which is a co-factor for several important enzymes including pyruvate dehydrogenase, succinyl CoA dehydrogenase in the Krebs cycle, and some of the enzymes in the metabolism of amino acids . DHLA also has many biochemical functions acting as biological antioxidants, as metal chelators, reducing the oxidized forms of other antioxidant agents such as vitamin C and E .

Cellular Effects

Molecular Mechanism

DHLA exercises an antioxidant effect directly by donating electrons to a pro-oxidant or an oxidized molecule . It can regenerate reduced vitamin C from dehydroascorbic acid and it can indirectly regenerate vitamin E back from its oxidized state . DHLA also exerts a preventive effect via ERK/Nrf2/HO-1/ROS/NLRP3 pathway in LPS-induced sickness behavior rats .

Temporal Effects in Laboratory Settings

DHLA has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats . The DHLA treatment increased the expression of ERK, Nrf2, and HO-1 but decreased the ROS generation levels and reduced the expression of NLRP3, caspase-1, and IL-1β in LPS-induced sickness behavior rats .

Dosage Effects in Animal Models

The effects of DHLA on animal models have not been extensively studied. It has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats .

Metabolic Pathways

DHLA is involved in several metabolic pathways. Its metabolic pathway involves the reduction of ALA to DHLA followed by the S-methylation of the reduced metabolite. Further S,S-dimethylation and subsequent one or two β-oxidation reactions yield 2 and 4 carbon shorter metabolites, respectively .

Transport and Distribution

The absorption of DHLA was attenuated by the co-administration of medium-chain fatty acids, leading to the hypothesis that the monocarboxylate transporter was the most potent carrier for intestinal absorption of DHLA . In addition, a sodium-dependent multivitamin transporter has been identified .

Subcellular Localization

The mitochondrial localization of DHLA is unequivocal, but its presence and function in the nucleus were also demonstrated, generating acetyl-CoA, crucial for histone acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrolipoic acid can be synthesized from lipoic acid through reduction processes. One common method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction typically takes place in an ethanol solution under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the distillation of this compound or the extraction of this compound from a protic solution using organic solvents at specific pH levels. These processes ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrolipoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides can react with the thiol groups under mild conditions.

Major Products

    Oxidation: Lipoic acid is the major product.

    Reduction: Regenerated antioxidants like vitamins C and E.

    Substitution: Various substituted thiol derivatives depending on the electrophile used.

Scientific Research Applications

Dihydrolipoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: The oxidized form of dihydrolipoic acid, also known for its antioxidant properties.

    Glutathione: Another thiol-containing antioxidant that plays a crucial role in cellular defense against oxidative stress.

    Cysteine: An amino acid with a thiol group, involved in the synthesis of proteins and other biomolecules.

Uniqueness

This compound is unique due to its ability to regenerate endogenous antioxidants and its dual role as both an antioxidant and a coenzyme. Unlike glutathione and cysteine, this compound can readily cross the blood-brain barrier, making it particularly valuable in neuroprotective applications .

Properties

IUPAC Name

6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861946
Record name 6,8-Dihydrothioctic acid
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

462-20-4
Record name Dihydrolipoic acid
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Record name Dihydrolipoic acid
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Record name 6,8-Dihydrothioctic acid
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Record name 6,8-disulfanyloctanoic acid
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Record name DIHYDROTHIOCTIC ACID
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Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
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Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrolipoic acid
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Dihydrolipoic acid
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Customer
Q & A

Q1: How does dihydrolipoic acid (DHLA) exert its antioxidant effects?

A1: DHLA, the reduced form of α-lipoic acid, acts as a potent antioxidant through several mechanisms. It directly scavenges free radicals like hydroxyl radicals [] and reduces the phenoxyl radical of etoposide []. DHLA also participates in a redox cycle with ascorbate, regenerating it from its oxidized form, dehydroascorbate [, , ]. This recycling of ascorbate contributes to maintaining a robust antioxidant network in cells [].

Q2: Does DHLA have any pro-oxidant activities?

A2: While primarily known for its antioxidant properties, DHLA can exhibit pro-oxidant behavior under specific conditions. For example, it can stimulate superoxide anion production in rat liver mitochondria []. Additionally, the oxidation of DHLA can generate a disulfide radical anion, which reacts with oxygen to form superoxide, a reactive oxygen species with pro-oxidant potential [].

Q3: How does DHLA interact with glutathione in the cellular antioxidant system?

A3: DHLA can indirectly support the regeneration of vitamin E by reducing oxidized glutathione (GSSG) to its reduced form, glutathione (GSH) []. This interplay between DHLA, glutathione, and vitamin E highlights the interconnected nature of the cellular antioxidant network []. Additionally, DHLA can increase intracellular glutathione levels by improving cystine utilization, bypassing the need for the cystine/glutamate antiporter [].

Q4: What is the role of DHLA in the redox regulation of mitochondrial aldehyde dehydrogenase (ALDH-2)?

A4: DHLA can restore the activity of ALDH-2, a mitochondrial enzyme involved in detoxification pathways, after its inactivation by reactive oxygen species like superoxide and peroxynitrite []. This restorative effect is attributed to DHLA's ability to reduce a disulfide bond at the enzyme's active site.

Q5: What is the molecular formula and weight of DHLA?

A5: DHLA has the molecular formula C8H16O2S2 and a molecular weight of 208.33 g/mol.

Q6: What spectroscopic techniques are used to characterize DHLA?

A6: Several spectroscopic techniques are employed to characterize DHLA, including:

  • NMR Spectroscopy: Used to determine the structure and study the chemical environment of DHLA and its derivatives [].
  • UV-Vis Spectroscopy: DHLA absorbs UV light around 330 nm due to its strained five-membered ring. This property is useful for quantifying its concentration [].
  • Electron Spin Resonance (ESR) Spectroscopy: Used to detect and characterize the radical species generated during the oxidation of DHLA [].
  • X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Can provide information about the binding mode of DHLA to nanoparticles [].

Q7: What alternative ligands can be used to improve the properties of DHLA-capped QDs?

A8: Compact zwitterionic ligands based on DHLA have been explored to create smaller QDs with improved colloidal stability and reduced nonspecific interactions in biological environments compared to DHLA-PEG coated QDs [].

Q8: How stable is DHLA, and what strategies can enhance its stability and bioavailability?

A9: DHLA can undergo oxidation to form α-lipoic acid. This interconversion is influenced by factors like pH and the presence of oxidizing agents. While specific formulation strategies to enhance DHLA's stability are limited in the provided literature, research suggests that administering α-lipoic acid could indirectly increase DHLA levels in vivo due to its intracellular reduction to DHLA [, ].

Q9: What is the role of DHLA in protecting against lipid peroxidation?

A10: DHLA can protect against lipid peroxidation, a damaging process affecting cell membranes, by directly scavenging peroxyl radicals and indirectly by supporting the recycling of other antioxidants like vitamin E and glutathione [, ].

Q10: How does DHLA interact with enzymes containing dithiol groups?

A11: DHLA, with its two thiol groups, can interact with and modulate the activity of enzymes containing dithiol groups. For instance, DHLA can inhibit elastase activity in cystic fibrosis sputum, potentially by disrupting disulfide bonds within the enzyme [].

Q11: What are the effects of DHLA on cellular signaling pathways?

A12: DHLA can influence cellular signaling pathways, particularly those related to oxidative stress. For example, it has been shown to suppress the expression of the proto-oncogene c-fos, which is involved in the cellular response to growth factors and oxidative stress [, ].

Q12: Can DHLA be used to repair oxidative damage to proteins?

A13: Yes, DHLA can act as a cofactor for the enzyme peptide methionine sulfoxide reductase (PMSR) [, ]. This enzyme catalyzes the reduction of methionine sulfoxide, a common oxidative modification in proteins, back to methionine, thereby repairing oxidative damage.

Q13: Are there any safety concerns regarding the use of DHLA?

A14: While generally considered safe, DHLA can exert cytotoxic effects at higher concentrations. Studies on mouse embryos showed that DHLA concentrations above 50 μM induced apoptosis and negatively impacted embryonic development []. This finding underscores the importance of carefully considering dosage and potential risks associated with DHLA exposure.

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